molecular formula C11H10BrN3O2 B11838024 Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 915394-68-2

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11838024
CAS No.: 915394-68-2
M. Wt: 296.12 g/mol
InChI Key: HNVHJAHARXFVRR-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of a bromopyridine moiety with a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.

Biological Activity

Ethyl 1-(5-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H10_{10}BrN3_3O2_2
  • CAS Number : 1269293-79-9
  • Molecular Weight : 296.12 g/mol

The compound features a pyrazole ring substituted with a bromopyridine moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a study evaluated various ethyl-substituted pyrazole derivatives, including those similar to this compound, using a carrageenan-induced paw edema model in rats. The results indicated that certain modifications to the pyrazole scaffold could enhance anti-inflammatory activity significantly compared to control groups .

CompoundAnti-inflammatory Activity (Inhibition %)
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate75%
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate68%
This compoundTBD

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of ethyl pyrazole derivatives. Studies have shown that compounds with similar structures can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the pyridine ring may enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

Case Study: Synthesis and Evaluation

A notable study synthesized various ethyl pyrazole derivatives, including this compound, evaluating their biological activities through in vitro assays. The synthesis involved reacting diethyl oxalate with substituted acetophenones under basic conditions, followed by hydrazine hydrate treatment. The resultant compounds underwent extensive characterization using techniques such as IR spectroscopy and NMR .

Research Findings

Research has indicated that modifications at the pyrazole position can lead to enhanced biological activity. For example:

  • Substituents at the 5-position of the pyrazole ring significantly affect anti-inflammatory potency.
  • The introduction of electron-withdrawing groups has been shown to improve antibacterial activity against resistant strains.

Properties

CAS No.

915394-68-2

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

ethyl 1-(5-bromopyridin-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)8-5-14-15(7-8)10-4-3-9(12)6-13-10/h3-7H,2H2,1H3

InChI Key

HNVHJAHARXFVRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)Br

Origin of Product

United States

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